4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline
Overview
Description
4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline is an organic compound with a complex structure that includes a trifluoromethyl group, a methoxyethoxy group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitro-2-(trifluoromethyl)aniline with 2-methoxyethanol under specific conditions to introduce the methoxyethoxy group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and specific conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyethoxy)-2-(trifluoromethyl)phenol
- 4-(2-Methoxyethoxy)-2-(trifluoromethyl)benzoic acid
- 4-(2-Methoxyethoxy)-2-(trifluoromethyl)benzaldehyde
Uniqueness
4-(2-Methoxyethoxy)-2-(trifluoromethyl)aniline is unique due to the presence of both the methoxyethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a versatile and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-(2-methoxyethoxy)-2-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c1-15-4-5-16-7-2-3-9(14)8(6-7)10(11,12)13/h2-3,6H,4-5,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBFRGLDOJPXGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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